2-bromo-3,5-dichloro-6-nitrobenzaldehyde
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Overview
Description
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H2BrCl2NO3 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 2-bromo-3,5-dichlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted benzaldehyde derivatives.
Reduction: Formation of 2-bromo-3,5-dichloro-6-aminobenzaldehyde.
Oxidation: Formation of 2-bromo-3,5-dichloro-6-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition mechanisms.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-3,5-dichloro-6-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzaldehyde ring can influence its reactivity and binding affinity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, which is of interest in medicinal chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-nitrobenzaldehyde
- 3,5-Dichloro-2-nitrobenzaldehyde
- 2-Bromo-6-nitrobenzaldehyde
Uniqueness
2-Bromo-3,5-dichloro-6-nitrobenzaldehyde is unique due to the combination of bromine, chlorine, and nitro groups on the benzaldehyde ring. This specific arrangement of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
860243-08-9 |
---|---|
Molecular Formula |
C7H2BrCl2NO3 |
Molecular Weight |
298.9 |
Purity |
95 |
Origin of Product |
United States |
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